3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-8-4-7-14(11-15)12-22-17-20-19-16(21-17)10-9-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNAYBZULVTIW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide typically involves multiple steps, starting with the preparation of the oxadiazole core. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole can then be functionalized with the appropriate phenylethenyl and chlorobenzyl groups through subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a bioactive molecule can be explored in various assays and experiments.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity
- Styryl vs. In contrast, the pyridinyl group in ’s compound introduces basicity, which may alter solubility and target selectivity .
- Chlorine Position : The 3-chlorobenzyl group (meta-substitution) in the target compound may offer better steric compatibility with biological targets compared to the 2-chlorobenzyl (ortho-substitution) in ’s compound, where steric hindrance could reduce activity .
- Methyl vs.
Quantitative Structure-Activity Relationship (QSAR)
- highlights that electron-withdrawing groups (e.g., chlorine) at the benzyl position enhance anticancer activity by stabilizing the oxadiazole ring and increasing lipophilicity.
- Steric Effects : Bulky substituents (e.g., 2-chlorobenzyl) may hinder binding, whereas linear groups like styryl optimize interactions .
Biological Activity
3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
This structure includes a chlorobenzyl group, an oxadiazole ring, and a phenylethenyl moiety. The synthesis typically involves the reaction of chlorobenzyl derivatives with oxadiazole precursors under specific conditions to yield the desired product.
Antioxidant Properties
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antioxidant activity. For instance, derivatives similar to this compound have shown efficacy in reducing oxidative stress in cellular models. A study demonstrated that such compounds could mitigate lipid peroxidation and enhance cellular tolerance against oxidative damage, suggesting potential applications in neuroprotective therapies .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented. Research has shown that this compound exhibits inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro studies indicate that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The presence of the oxadiazole moiety is thought to enhance its interaction with cellular targets involved in cancer progression .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant reduction in oxidative stress markers in treated cells | DPPH assay and lipid peroxidation assays |
| Study 2 | Effective against Gram-positive and Gram-negative bacteria | Disk diffusion method |
| Study 3 | Induction of apoptosis in breast cancer cell lines | Flow cytometry and caspase activity assays |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The oxadiazole ring enhances its binding affinity to proteins involved in oxidative stress response and apoptosis regulation. Additionally, the chlorobenzyl group may facilitate membrane permeability, allowing for better cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
